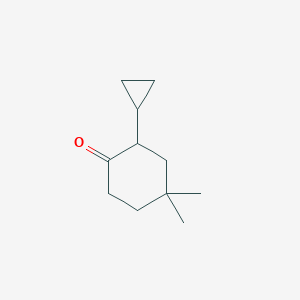
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and two methyl groups at the 4th position, along with a ketone functional group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,4-dimethylcyclohexan-1-one can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate cyclohexanone derivative. This can be done using carbenes or carbenoid reagents, such as diazomethane or Simmons-Smith reagents, which react with alkenes to form cyclopropane rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions. The use of catalysts, such as dirhodium complexes, can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The cyclopropyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,4-dimethylcyclohexan-1-one involves its interaction with various molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards nucleophiles and electrophiles. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the cyclopropyl group, making it less strained and less reactive.
2-Cyclopropylcyclohexanone: Similar structure but without the additional methyl groups, leading to different steric and electronic properties.
Uniqueness
2-Cyclopropyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both the cyclopropyl and dimethyl groups, which impart distinct reactivity and stability to the compound. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
138384-27-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-cyclopropyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-11(2)6-5-10(12)9(7-11)8-3-4-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
OCMRKKMEMXDOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















